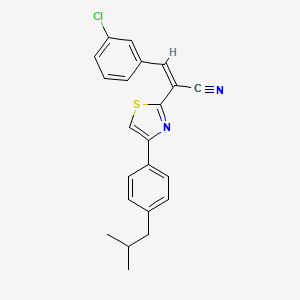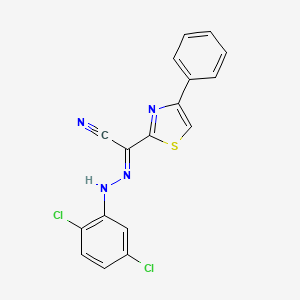![molecular formula C7H5ClF2O4S2 B2662800 3-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride CAS No. 1247631-11-3](/img/structure/B2662800.png)
3-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride is a chemical compound that is commonly used in the field of organic chemistry. It is also known as DFMS-Cl and is used as a reagent for the synthesis of various organic compounds. This compound has gained significant attention due to its unique properties and applications in scientific research.
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
- Friedel-Crafts Sulfonylation : This reaction employs 3-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride in ionic liquids as an unconventional media, demonstrating its utility in synthesizing diaryl sulfones under ambient conditions with almost quantitative yields. The Lewis acidity of the ionic liquid plays a significant role in the conversion efficiency, as explored through Al NMR spectroscopy to understand the mechanistic details (S. Nara, Jitendra R. Harjani, M. Salunkhe, 2001).
Material Science
- Polymerization Catalysts : Novel magnesium complexes supported by sulfonate phenoxide ligands, synthesized from this compound, have shown efficiency in the ring-opening polymerization of ε-caprolactone and trimethylene carbonate. These catalysts yield polymers with expected molecular weights and narrow polydispersity indices, demonstrating the compound's potential in material science applications (Po-Sheng Chen et al., 2010).
Radiolabeling and Imaging
- Prosthetic Agent for Radiolabeling : The utility of 3-[18F]fluoropropanesulfonyl chloride, a derivative, as a prosthetic agent for the radiolabeling of amines, has been investigated, highlighting its potential in developing imaging agents for positron emission tomography (PET). This exploration provides a pathway for the application of this compound in medical imaging and diagnostics (R. Löser et al., 2013).
Drug Discovery
- IDO Inhibitors for Cancer Therapy : A class of phenyl benzenesulfonylhydrazides, synthesized through coupling reactions involving benzenesulfonyl chlorides, has been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO), providing a new direction in the discovery of anti-cancer agents. The study exemplifies the role of this compound in medicinal chemistry and pharmacological research (Ming-Fu Cheng et al., 2014).
Propiedades
IUPAC Name |
3-(difluoromethylsulfonyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O4S2/c8-16(13,14)6-3-1-2-5(4-6)15(11,12)7(9)10/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXZXSOLVUHPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-chlorophenyl)butanamide](/img/structure/B2662717.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2662720.png)

![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,5-dimethylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2662725.png)
![2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2662728.png)
![2-(8-methoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2662730.png)

![N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2662733.png)


![[4-(2-Methoxyethoxy)oxan-4-yl]methanamine](/img/structure/B2662736.png)
![2,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2662737.png)

![N-(3-cyanothiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2662740.png)